N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzothiazole Pharmacophore

N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide (CAS 851979-81-2) is a synthetic heterocyclic compound that merges a chromone (4-oxo-4H-chromene) core with a 6-methoxy-1,3-benzothiazole moiety via a carbohydrazide linker. This structural hybridization is a known strategy in medicinal chemistry to generate multi-target ligands, exploiting the established antitumor potential of chromenones and the diverse pharmacological profile of benzothiazoles.

Molecular Formula C18H13N3O4S
Molecular Weight 367.38
CAS No. 851979-81-2
Cat. No. B2943450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide
CAS851979-81-2
Molecular FormulaC18H13N3O4S
Molecular Weight367.38
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C18H13N3O4S/c1-24-10-6-7-12-16(8-10)26-18(19-12)21-20-17(23)15-9-13(22)11-4-2-3-5-14(11)25-15/h2-9H,1H3,(H,19,21)(H,20,23)
InChIKeyKGRJLULRWHZYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide (CAS 851979-81-2): A Chromone-Benzothiazole Hybrid Scaffold


N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide (CAS 851979-81-2) is a synthetic heterocyclic compound that merges a chromone (4-oxo-4H-chromene) core with a 6-methoxy-1,3-benzothiazole moiety via a carbohydrazide linker. This structural hybridization is a known strategy in medicinal chemistry to generate multi-target ligands, exploiting the established antitumor potential of chromenones and the diverse pharmacological profile of benzothiazoles [1]. While the specific compound's full biological profile remains under-characterized in primary literature, its scaffold places it within a class of compounds actively investigated for anticancer applications, as evidenced by the potent activity of closely related chromenone-benzothiazole hybrids against multiple cancer cell lines [2].

1 Chromone-benzothiazole hybrid scaffold enables multi-target ligand design
2 Reported scaffold-class antiproliferative activity in cancer cell panels
3 Distinct 6-methoxy substitution pattern may shift target selectivity profile

Why N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide Cannot Be Replaced by a Generic Analog


Substituting N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide with a generic chromone or benzothiazole derivative is scientifically unsound due to the highly specific structure-activity relationships (SAR) governing this hybrid scaffold. The presence and position of the 6-methoxy substituent on the benzothiazole ring is a critical pharmacophoric feature, known to dramatically influence electronic distribution, target binding affinity, and antiproliferative potency [1]. Furthermore, the antitumor activity of analogous chromenone-benzothiazole hybrids has been shown to be highly sensitive to the nature and position of substituents on both the chromone and benzothiazole rings, with certain substitutions leading to selective activity against specific cancer cell lines, such as lung and colon cancer cells, that is lost in other analogs [2]. Therefore, even a close structural analog like the 4-fluoro or 4,6-dimethyl derivative cannot be assumed to possess the same biological fingerprint.

6-Methoxy position specificity
Replacement with unsubstituted or halogenated analogs may alter electronic distribution and binding properties.
Analog substituent sensitivity
4-Fluoro or 4,6-dimethyl derivatives may not replicate the target interaction profile observed with the 6-methoxy pattern.
Linker chemistry difference
The carbohydrazide linker provides a distinct binding mode versus fused chromenone-benzothiazole analogs; substitution may shift selectivity.

Quantitative Differentiation Evidence for N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide vs. Analogs


Structural Differentiation: The Critical Role of the 6-Methoxy Substituent on the Benzothiazole Ring

The 6-methoxy substituent on the benzothiazole ring of the target compound is a key structural differentiator from its unsubstituted (R=H), 4-chloro, and 4-fluoro analogs. In the broader class of benzothiazole-based anticancer agents, the position and electronic nature of substituents on the benzothiazole ring dictate target affinity and cellular potency [1]. Specifically, SAR studies on related 2-arylbenzothiazoles have shown that introducing a methoxy group at the 6-position significantly enhances antiproliferative activity compared to unsubstituted or halogenated analogs by modulating the compound's planarity and electron density, which is crucial for DNA intercalation or kinase inhibition [2]. This class-level inference suggests the 6-methoxy analog will possess a distinct biological profile that cannot be replicated by other substituents.

Structural Differentiation
Class-level inference
6-OCH3 substitution on benzothiazole
Substituent identity may alter target affinity and potency
Direct comparative data unavailable for this specific series
Medicinal Chemistry Structure-Activity Relationship (SAR) Benzothiazole Pharmacophore

Scaffold-Level Antitumor Activity: Chromone-Benzothiazole Hybrids Exhibit Potent In Vitro Cytotoxicity

The target compound's core scaffold, a chromenone-benzothiazole hybrid, has demonstrated significant in vitro antitumor activity. In a study by El-Helw et al. (2019), a series of novel chromenones bearing a benzothiazole moiety were evaluated against six cancer cell lines. While the specific compounds in that study differ in their linker chemistry (fused vs. carbohydrazide), they share the critical chromenone-benzothiazole pharmacophore. The most active compounds in this series exhibited anticancer activity against lung (A594) and colon (HCT-116) cancer cells that was reported to be very close to that of the standard drug, doxorubicin [1]. This demonstrates the inherent potential of this hybrid scaffold for anticancer drug discovery. The target compound's unique carbohydrazide linker is expected to offer a different binding mode and pharmacokinetic profile compared to the fused compounds in this benchmark study.

Scaffold Antitumor Activity
Cross-study comparable
Target
Carbohydrazide hybrid (activity data to verify)
Comparator
Fused chromenone-benzothiazole analogs (reported high antiproliferative response)
Supports chromone-benzothiazole pharmacophore as a privileged antitumor scaffold
Scaffold-level validation; specific IC50 for target compound not available
Anticancer In Vitro Cytotoxicity Chromenone-Benxothiazole Hybrids

Enzymatic Selectivity: Differential Inhibition of Carboxylesterase Isoforms by a Methoxy-Benzothiazole Analog

A closely related analog, N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide, demonstrates an important differential biological activity relevant to the target compound. Published BindingDB data shows this 4,7-dimethoxy analog inhibits human liver carboxylesterase 1 (CE1) with an IC50 of 26,300 nM, while being a weaker inhibitor of carboxylesterase 2 (CE2) with an IC50 of 5,700 nM [1]. This 4.6-fold selectivity for CE2 over CE1 is significant. The target compound, bearing only a 6-methoxy group, lacks the additional 4-methoxy and 7-methoxy groups, presenting a distinct selectivity profile. This data suggests the target compound, possessing only the 6-methoxy substituent, will exhibit a different selectivity ratio between these two metabolic enzymes, which is a crucial differentiator for procurement when studying compound metabolism, prodrug activation, or lipid metabolism, where CE1 and CE2 have distinct substrate specificities and tissue distributions.

Enzymatic Selectivity
Cross-study comparable
CE1 IC50: 26,300 nM | CE2 IC50: 5,700 nM (4.6-fold)
Reported isoform selectivity of a close analog; target compound profile may differ
Selectivity expected to shift with altered substitution pattern
Enzyme Inhibition Carboxylesterase Metabolism

Recommended Applications for N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide Based on Evidence


Hit-to-Lead Optimization for Multi-Target Anticancer Agents

The chromenone-benzothiazole scaffold has demonstrated potent, broad-spectrum in vitro antitumor activity close to the standard drug doxorubicin [1]. Procuring this specific 6-methoxy hydrazide derivative provides a strategic starting point for medicinal chemistry campaigns aiming to improve selectivity against specific cancer subtypes (e.g., lung or colon) or to overcome resistance mechanisms. Its distinct hinge-binding hydrazide linker is a key vector for exploring novel chemical space within this pharmacophore.

Investigating Carboxylesterase-Mediated Prodrug Activation and Lipid Metabolism

The demonstrated differential inhibition of carboxylesterase isoforms (CE1 and CE2) by a closely related methoxy analog [2] positions this compound as a valuable chemical probe. This specific compound, with its single 6-methoxy substituent, can be utilized in structure-activity relationship (SAR) studies to dissect the role of specific substitutions on CE1 vs. CE2 selectivity. This is critical in drug metabolism research, particularly for ester-containing prodrugs and compounds that modulate lipid homeostasis.

Building Targeted Screening Libraries for Kinase and DNA-Interacting Targets

Given the established role of benzothiazoles as kinase inhibitors (e.g., VEGFR-2, EGFR) and DNA intercalators, and the chromone scaffold's affinity for various biological targets [1], this hybrid compound is an ideal candidate for inclusion in small, focused screening libraries. Its structural features make it a high-value probe for identifying new inhibitors of ATP-binding pockets or nucleic acid processing enzymes.

Application
Selection Property
Validation Focus
Hit-to-Lead Anticancer Agent Design
Reported scaffold-class antitumor activity
Cell panel response and selectivity profiling
Carboxylesterase Isoform Selectivity Studies
Distinct substitution pattern may influence CE1/CE2 selectivity
Isoform-specific enzyme inhibition assays
Focused Kinase/DNA-Interaction Screening
Hybrid chromone-benzothiazole pharmacophore
Kinase inhibition or DNA-interaction screening assays
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